

Introduction: A Versatile Synthons for Modern Chemistry

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Compound of Interest

Compound Name: *3-Bromo-N-methylaniline hydrochloride*
Cat. No.: *B597733*

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3-Bromo-N-methylaniline hydrochloride is a substituted aromatic amine that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a nucleophilic secondary amine, a bromine-substituted aromatic ring, and the stability afforded by its hydrochloride salt form, makes it a strategic intermediate for the synthesis of complex molecular architectures. For researchers in drug discovery and materials science, the compound offers two distinct points for chemical modification: the nitrogen atom, which can be further functionalized, and the carbon-bromine bond, which is an ideal handle for palladium-catalyzed cross-coupling reactions.^[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the physicochemical properties, synthesis, characterization, and safe handling of **3-Bromo-N-methylaniline hydrochloride**, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The hydrochloride salt form of 3-Bromo-N-methylaniline is typically a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base, which is a liquid.^{[2][3]} Understanding its fundamental properties is the first step in its successful application.

Core Data

A summary of the key physicochemical properties for both the hydrochloride salt and the corresponding free base is presented below. This data is essential for planning reactions,

including calculating molar equivalents and selecting appropriate solvent systems.

Property	3-Bromo-N-methylaniline Hydrochloride	3-Bromo-N-methylaniline (Free Base)	Source(s)
CAS Number	152814-26-1	66584-32-5	[4][5][6]
Molecular Formula	C ₇ H ₉ BrClN	C ₇ H ₈ BrN	[4][6]
Molecular Weight	222.51 g/mol	186.05 g/mol	[4][6]
Appearance	Solid (Typical)	Liquid	[2][3]
Boiling Point	Not Applicable	253 °C (lit.)	[2]
Density	Not Applicable	1.461 g/mL at 25 °C (lit.)	[2]
SMILES	Cl.CNC1=CC=CC(Br)=C1	CNc1cccc(Br)c1	[4]
InChI Key	FRRICFXDFQOTA-UHFFFAOYSA-N	HKOSFZXROYRVJT-UHFFFAOYSA-N	[4][5]

Structural Representation

The structure consists of an aniline core, N-methylated, with a bromine atom at the meta-position (position 3) relative to the amino group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.

Caption: Structure of **3-Bromo-N-methylaniline Hydrochloride**.

Synthesis and Purification Workflow

A reliable and scalable synthesis of **3-Bromo-N-methylaniline hydrochloride** typically involves the selective mono-N-methylation of the precursor, 3-bromoaniline, followed by conversion to the hydrochloride salt.[7]

Synthesis Pathway Overview

The workflow involves a standard nucleophilic substitution followed by an acid-base reaction for salt formation. This process is designed to be self-validating, with clear checkpoints for reaction monitoring and purity assessment.

Caption: General workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Part A: N-methylation of 3-Bromoaniline

- **Reactor Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq), anhydrous potassium carbonate (K_2CO_3 , 2.0 eq), and acetonitrile as the solvent.
 - **Causality:** Acetonitrile is a polar aprotic solvent that facilitates the S_N2 reaction. K_2CO_3 is a mild base used to neutralize the HI byproduct, preventing the protonation and deactivation of the starting aniline. An excess of base drives the reaction to completion.
- **Reagent Addition:** While stirring the suspension, add methyl iodide (CH_3I , 1.1 eq) dropwise at room temperature.
 - **Causality:** A slight excess of the methylating agent ensures complete consumption of the starting material. Dropwise addition helps to control any potential exotherm.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the 3-bromoaniline spot.
- **Workup:** After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).

- Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

Part B: Purification and Salt Formation

- Purification: Concentrate the dried organic layer to obtain the crude product. Purify the crude 3-bromo-N-methylaniline (a liquid) by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate it from unreacted starting material and the over-methylated byproduct (3-bromo-N,N-dimethylaniline).
 - Causality: Chromatography is essential for achieving high purity, as the polarity difference between the primary, secondary, and tertiary amines allows for effective separation.
- Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
- Precipitation: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) until precipitation is complete.
 - Causality: The highly basic amine nitrogen is readily protonated by HCl, forming the insoluble ionic salt which precipitates from the nonpolar organic solvent.
- Isolation: Collect the resulting solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum to yield pure **3-Bromo-N-methylaniline hydrochloride**.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following are the expected spectroscopic signatures for the compound.

- ^1H NMR: Expect signals corresponding to the methyl protons (a singlet, ~ 3.0 ppm), the N-H proton (a broad singlet), and distinct signals for the four aromatic protons in the 6.5-7.5 ppm region, with coupling patterns characteristic of a 1,3-disubstituted benzene ring.
- ^{13}C NMR: The spectrum should show a signal for the N-methyl carbon (~ 30 ppm) and six distinct signals for the aromatic carbons, including the carbon attached to bromine at ~ 122

ppm.

- FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands include N-H stretching (as a broad ammonium, -NH_2^+ , band around $2400\text{-}2800\text{ cm}^{-1}$ for the salt), C-H stretching from the aromatic and methyl groups ($\sim 2900\text{-}3100\text{ cm}^{-1}$), C=C aromatic ring stretching ($\sim 1450\text{-}1600\text{ cm}^{-1}$), and a strong C-Br stretch in the fingerprint region ($\sim 500\text{-}650\text{ cm}^{-1}$).^[5]
- Mass Spectrometry (MS): The mass spectrum of the free base will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at $m/z = 185$ and 187 , corresponding to the $[\text{M}]^+$ and $[\text{M}+2]^+$ ions containing ^{79}Br and ^{81}Br , respectively.

Spectra for 3-Bromo-N-methylaniline can be found in public databases such as SpectraBase for reference.^[8]

Applications in Research and Drug Development

3-Bromo-N-methylaniline hydrochloride is not merely a chemical curiosity; it is a key player in the synthesis of high-value molecules.

- Pharmaceutical Synthesis: The parent compound, 3-bromoaniline, is a known intermediate in the synthesis of drugs and agrochemicals.^{[9][10]} The N-methylated derivative is similarly employed to build molecular scaffolds for therapeutic agents. For example, related bromo-methylaniline structures are used as intermediates in creating compounds targeting neurological disorders.^[11]
- Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is a powerful functional group for creating carbon-carbon and carbon-heteroatom bonds. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.^[1] This allows for the precise and efficient introduction of diverse substituents, a cornerstone of modern medicinal chemistry for building libraries of potential drug candidates.^[1]
- Materials Science: Substituted anilines are also used in the development of advanced materials, including organic semiconductors and high-performance polymers.^[11]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this chemical. The GHS classification for the free base, 3-Bromo-N-methylaniline, indicates significant potential hazards.[\[5\]](#)

- Hazard Identification:
 - H302: Harmful if swallowed.[\[5\]](#)
 - H312: Harmful in contact with skin.[\[5\]](#)
 - H332: Harmful if inhaled.[\[5\]](#)
 - H315: Causes skin irritation.[\[5\]](#)
 - H319: Causes serious eye irritation.[\[5\]](#)
 - H335: May cause respiratory irritation.[\[5\]](#)

- Handling:
 - Use only in a well-ventilated area or under a chemical fume hood.[\[12\]](#)
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[12\]](#)
 - Avoid breathing dust, fumes, or vapors.[\[12\]](#)
 - Wash hands thoroughly after handling.[\[2\]](#)

- First Aid:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[\[12\]](#)
 - If on Skin: Wash off with soap and plenty of water.[\[2\]](#)
 - If Inhaled: Move person into fresh air.[\[2\]](#)[\[12\]](#)
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[\[12\]](#)

- Storage:
 - Store in a tightly closed container in a dry and well-ventilated place.[\[12\]](#)
 - Store locked up.[\[12\]](#)

Conclusion

3-Bromo-N-methylaniline hydrochloride is a strategically important synthetic intermediate whose value is defined by its dual reactivity. Its stable salt form ensures ease of handling and storage, while its chemical structure provides a robust platform for molecular elaboration via N-functionalization or cross-coupling at the C-Br bond. By understanding its properties, employing validated synthetic and purification protocols, and adhering to strict safety measures, researchers can effectively leverage this compound to accelerate innovation in drug discovery, agrochemicals, and materials science.

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- To cite this document: BenchChem. [Introduction: A Versatile Synthon for Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597733#3-bromo-n-methylaniline-hydrochloride-structure]

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